Home > Products > Screening Compounds P39415 > Baricitinib Acetic Acid Impurity
Baricitinib Acetic Acid Impurity -

Baricitinib Acetic Acid Impurity

Catalog Number: EVT-13559921
CAS Number:
Molecular Formula: C16H18N6O4S
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baricitinib acetic acid impurity is a notable compound associated with the pharmaceutical agent baricitinib, which is primarily used in the treatment of rheumatoid arthritis and other conditions. The impurity arises during the synthesis of baricitinib, a selective inhibitor of Janus kinases, and is characterized by its specific molecular structure and properties. Understanding this impurity is crucial for ensuring the quality and efficacy of baricitinib formulations.

Source

Baricitinib was developed by Eli Lilly and Company and is marketed under the brand name Olumiant. The compound's synthesis can lead to various impurities, including baricitinib acetic acid impurity, which must be identified and characterized to maintain drug safety and effectiveness. Impurities are typically classified as either process-related or degradation products that may form during manufacturing or storage .

Classification

Baricitinib acetic acid impurity is classified as a process-related impurity. Such impurities are formed during the chemical synthesis of the active pharmaceutical ingredient and can affect the drug's safety profile. Regulatory agencies require thorough characterization of these impurities to ensure compliance with safety standards .

Synthesis Analysis

Methods

The synthesis of baricitinib involves several steps, including the formation of key intermediates and their subsequent reactions to yield the final product. During this process, impurities such as baricitinib acetic acid may form due to incomplete reactions or side reactions.

Technical Details

The synthesis typically starts with the preparation of an azetidine core, followed by the introduction of various functional groups through coupling reactions. Specific conditions such as temperature, solvent choice, and reaction time are critical for minimizing impurities. For instance, using sodium hydroxide in ethanol at elevated temperatures has been shown to enhance yields while controlling impurity formation .

Molecular Structure Analysis

Structure

The molecular structure of baricitinib acetic acid impurity can be represented as:

  • Molecular Formula: C17H19N7O3S
  • Molecular Weight: 401.45 g/mol

This structure features a pyrrolo[2,3-d]pyrimidine core, which is essential for its biological activity .

Data

Baricitinib acetic acid impurity exhibits distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry. These techniques help confirm its identity and purity levels during quality control processes .

Chemical Reactions Analysis

Reactions

The formation of baricitinib acetic acid impurity involves several chemical reactions during the synthesis of baricitinib. Key reactions include:

  • Deprotection Reactions: Removal of protective groups under acidic or basic conditions can lead to side products.
  • Coupling Reactions: Incomplete coupling can yield unreacted intermediates that contribute to impurity profiles.

Technical Details

For instance, during one synthetic route, a lactone impurity was observed alongside baricitinib acetic acid due to specific reaction conditions favoring side reactions . The identification of these reactions is crucial for optimizing synthetic pathways.

Mechanism of Action

Process

Baricitinib acts by inhibiting Janus kinases, which are involved in the signaling pathways for inflammation and immune response. The presence of impurities like baricitinib acetic acid may influence its pharmacodynamics.

Data

Physical and Chemical Properties Analysis

Physical Properties

Baricitinib acetic acid impurity is typically a white to light pink powder that is practically insoluble in water but slightly soluble in dilute hydrochloric acid solutions. Its solubility characteristics are essential for its formulation in pharmaceutical products .

Chemical Properties

  • Dissociation Constants: The compound exhibits weakly basic (pKa ~ 4.0) and weakly acidic (pKa ~ 12.6) properties.
  • Polymorphism: Baricitinib can exist in multiple polymorphic forms, which may influence its stability and solubility characteristics .
Applications

Scientific Uses

Baricitinib acetic acid impurity serves as a reference standard in analytical chemistry for quality control during pharmaceutical manufacturing. Understanding its properties helps researchers develop methods to minimize impurities in drug formulations, ensuring higher safety and efficacy profiles for patients using baricitinib-based therapies .

Synthetic Pathways and Mechanistic Insights into Baricitinib Acetic Acid Impurity Formation

Role of Suzuki-Miyaura Cross-Coupling in Impurity Generation

The Baricitinib Acetic Acid Impurity (1,3-Bis(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane; CAS 2271228-52-3) primarily forms during Suzuki-Miyaura cross-coupling steps in Baricitinib synthesis. This impurity arises from unintended protodeboronation of alkyl boronic intermediates, where hydrolytic deboronation competes with transmetalation. The sp³-hybridized boron in alkyl reagents exhibits slower transmetalation kinetics compared to sp²-hybridized aryl boronic acids, allowing water or protic solvents to displace boron prior to palladium-mediated coupling [3] [6]. Mechanistic studies reveal two pathways:

  • Boronate Pathway: Base-assisted formation of tetracoordinated boron species (R-B(OH)₃⁻) undergoes transmetalation.
  • Oxo-Palladium Pathway: Hydroxy/alkoxy ligands on palladium react directly with boronic acids [3] [6].Protodeboronation dominates when electron-deficient alkyl boronic acids encounter aqueous bases, generating des-borylated propane derivatives that dimerize into the acetic acid impurity [3].

Table 1: Boron Reagents and Associated Impurity Risks

Boron Reagent TypeStability in H₂OProtodeboronation Rate
Alkylboronic AcidLowHigh
MIDA BoronateHighLow
9-BBN AdductModerateMedium

Catalytic Systems and Solvent Effects on Intermediate Reactivity

Catalyst selection critically influences impurity profiles:

  • Palladium Ligands: Bulky phosphines (SPhos, XPhos) suppress β-hydride elimination in alkyl intermediates, reducing des-cyano byproducts. Nickel catalysts (e.g., NiCl₂/dppf) accelerate protodeboronation but offer cost advantages [3] [4].
  • Solvent Systems: Aqueous THF (1:1) minimizes hydrolysis versus pure H₂O. Non-polar solvents (toluene, n-heptane) enhance selectivity for cross-coupling over hydrolysis but slow reaction kinetics. Microchannel reactors optimize heat/mass transfer, reducing residence time and byproduct formation [4] [7].
  • Base Optimization: Mild bases (K₂CO₃, Cs₂CO₃) outperform NaOH, which promotes ester hydrolysis of azetidine intermediates. Solvent-free Suzuki couplings reduce solvolysis pathways [4].

Table 2: Solvent and Catalyst Impact on Impurity Formation

ConditionsCoupling Yield (%)Acetic Acid Impurity (%)
Pd(OAc)₂/XPhos, H₂O:THF920.8
NiCl₂/PPh₃, Toluene783.2
Pd(dppf)Cl₂, Microreactor950.5

Protecting Group Strategies for Azetidine and Pyrrolopyrimidine Moieties

Protecting groups prevent nucleophilic attack on reactive heterocycles:

  • Azetidine Protection: Boc (tert-butyloxycarbonyl) enables clean C-C coupling at N1-azetidine, resisting Pd insertion. Deprotection with TFA generates the 3-oxoazetidine for Wittig reactions without epimerization [4] [7].
  • Pyrrolopyrimidine Protection: SEM (2-(trimethylsilyl)ethoxymethyl) shields pyrrole nitrogen during Suzuki steps. Acid-catalyzed SEM removal (e.g., H₂SO₄/EtOH) regenerates NH-pyrrole without ring degradation [8].
  • Boronate Masking: MIDA (N-methyliminodiacetic acid) boronates stabilize alkyl boronic acids as sp³-hybridized species, preventing protodeboronation. Mild NaOH hydrolysis (pH 9–10) liberates boronic acids in situ for coupling [6].

Table 3: Protecting Group Performance

Protecting GroupCompatible StepsDeprotection ConditionsImpurity Suppression
Boc (Azetidine)Suzuki coupling, WittigTFA/DCMPrevents azetidine ring-opening
SEM (Pyrrole)Halogenation, AlkylationH₂SO₄/EtOHAvoids pyrrole N-alkylation
MIDA (Boronate)Multi-step sequences1M NaOH, 25°CBlocks protodeboronation

Kinetic and Thermodynamic Control in Multi-Step Synthesis

  • Temperature Effects: Low temperatures (0–10°C) favor kinetic control in azetidine ring closure, avoiding exothermic dimerization. Above 25°C, thermodynamic byproducts like acetic acid impurity increase 12-fold [4] [7].
  • One-Pot Sequences: Integrating Boc-deprotection/Wittig reaction eliminates isolation of unstable 3-oxoazetidine intermediates, reducing oxidation byproducts by 60% [4].
  • Concentration Effects: Dilute conditions (<0.1M) suppress aldol condensation of azetidin-3-one during cyanomethylene installation. Microreactors enable precise residence time control (<5 min), eliminating Baeyer-Villiger oxidation byproducts [7].

Table 4: Optimization of Critical Reaction Parameters

ParameterUnoptimized ProcessOptimized ProcessImpurity Reduction
Temperature25°C0–5°C8.2-fold
Reaction Time12 h2 h (microreactor)90%
Concentration0.5M0.08M75%

Properties

Product Name

Baricitinib Acetic Acid Impurity

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetic acid

Molecular Formula

C16H18N6O4S

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C16H18N6O4S/c1-2-27(25,26)21-8-16(9-21,5-13(23)24)22-7-11(6-20-22)14-12-3-4-17-15(12)19-10-18-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,23,24)(H,17,18,19)

InChI Key

IBIZRHDJANJRHP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.